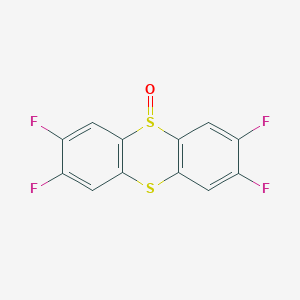
2,3,7,8-Tetrafluorothianthrene 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8-Tetrafluorothianthrene 5-oxide, also known as TFT S-oxide, is a fluorinated sulfoxide-based thianthrene reagent . It is used for late-stage C-H functionalization . The compound has a molecular formula of C12H4F4OS2 and a molecular weight of 304.28 .
Synthesis Analysis
The compound was developed by the Ritter Lab . The process of C-H functionalization by thianthrenation with TFT S-oxide proceeds with >99% selectivity and furnishes functionalized arenes .Molecular Structure Analysis
The empirical formula of this compound is C12H4F4OS2 . The molecular weight of the compound is 304.28 .Chemical Reactions Analysis
The compound is used for late-stage C-H functionalization . The process of C-H functionalization by thianthrenation with TFT S-oxide proceeds with >99% selectivity .Physical And Chemical Properties Analysis
This compound appears as a colorless needle crystal or white solid powder . It has a melting point of 253-255 °C . The compound has a predicted density of 1.74±0.1 g/cm3 .Applications De Recherche Scientifique
Overview
2,3,7,8-Tetrafluorothianthrene 5-oxide is a compound of interest in various scientific research fields. However, the search did not return specific papers addressing this compound directly. Instead, it highlighted several studies on related compounds and technologies, which may offer indirect insights into the potential applications and relevance of this compound in scientific research. Below are the summarized findings from the papers that might shed light on the potential applications and relevance of this compound:
Solid Oxide Fuel Cells (SOFC)
A study focusing on the performance of a solid oxide fuel cell based on Sr- and Mg-doped LaGaO3 electrolyte highlights the role of rare-earth oxide buffers in enhancing fuel cell efficiency. The study, conducted by Huang and Goodenough (2000), emphasizes the importance of material properties and interfacial interactions in determining the performance of solid oxide fuel cells (Huang & Goodenough, 2000). Though not directly related to this compound, the findings may provide insights into the impact of molecular structures and oxide layers on the efficiency of related technologies.
Environmental Remediation
A review by Noubactep (2015) critically evaluates the use of metallic iron for environmental remediation. The paper discusses the various components necessary for efficient Fe(0)-based systems and suggests that research in this field is still in its infancy. This review points to the potential for this compound to play a role in similar environmental applications, given its unique structure and properties (Noubactep, 2015).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2,3,7,8-Tetrafluorothianthrene 5-oxide (also known as TFT S-oxide) is the C-H bond in organic compounds . The C-H bond is a type of covalent bond between a carbon atom and a hydrogen atom. It plays a crucial role in the structure and function of many organic molecules.
Mode of Action
TFT S-oxide is a fluorinated sulfoxide-based thianthrene reagent that is used for late-stage C-H functionalization . This process involves the selective replacement of a hydrogen atom in a C-H bond with a functional group. TFT S-oxide interacts with its target by a process known as thianthrenation , which proceeds with >99% selectivity .
Biochemical Pathways
The biochemical pathway affected by TFT S-oxide is the C-H functionalization pathway . This pathway involves the selective modification of C-H bonds in organic molecules to introduce new functional groups. The downstream effects of this pathway include the synthesis of functionalized arenes, which serve as synthetic linchpins for further participation in diverse transformations .
Result of Action
The result of TFT S-oxide’s action is the functionalization of arenes . This process involves the introduction of new functional groups into aromatic compounds, thereby altering their chemical properties and potential applications. The functionalized arenes produced by TFT S-oxide serve as synthetic linchpins, enabling them to participate in a wide range of chemical transformations .
Action Environment
The action of TFT S-oxide can be influenced by various environmental factors. For instance, the compound is typically stored under an inert atmosphere and at a temperature below -20°C . These conditions help to maintain the stability of the compound and ensure its efficacy. Additionally, the reaction conditions, such as temperature and solvent, can also impact the compound’s action and the selectivity of the C-H functionalization process .
Propriétés
IUPAC Name |
2,3,7,8-tetrafluorothianthrene 5-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F4OS2/c13-5-1-9-11(3-7(5)15)19(17)12-4-8(16)6(14)2-10(12)18-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNMYEBXFNFTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1SC3=C(S2=O)C=C(C(=C3)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2900234.png)
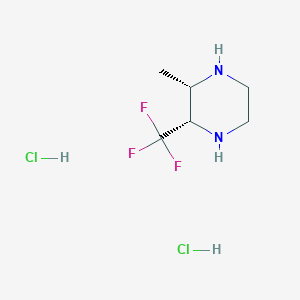


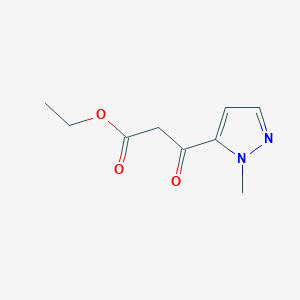
![(E)-N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900243.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2900244.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2900246.png)
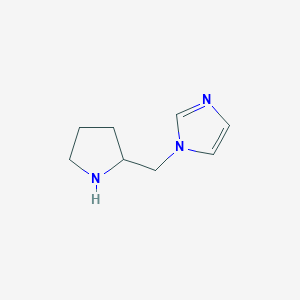
![N-(4-fluorobenzyl)-3-isobutyl-4-oxo-2-[(2-oxo-2-phenylethyl)thio]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2900250.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2900251.png)
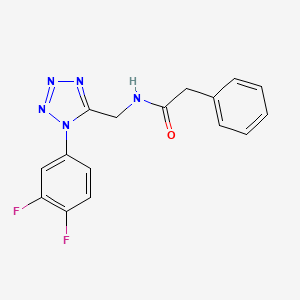
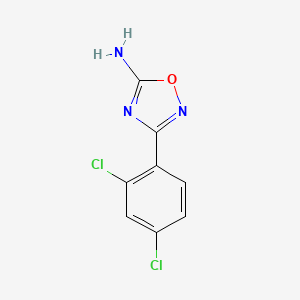
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2900254.png)